molecular formula C10H16ClNO2 B158231 Homoveratrylamine hydrochloride CAS No. 635-85-8

Homoveratrylamine hydrochloride

Cat. No.: B158231
CAS No.: 635-85-8
M. Wt: 217.69 g/mol
InChI Key: WIOOTMZLCZPTDW-UHFFFAOYSA-N
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Scientific Research Applications

3,4-Dimethoxyphenethylamine (hydrochloride) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its effects on biological systems, particularly its interaction with monoamine oxidase.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying neurotransmitter analogues.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

Homoveratrylamine hydrochloride, also known as 3,4-Dimethoxyphenethylamine hydrochloride, is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine .

Target of Action

The primary target of this compound is the dopamine neurotransmitter system . Dopamine plays a crucial role in our body, influencing a variety of functions such as movement, mood, and reward.

Mode of Action

This compound interacts with its targets by replacing the 3- and 4- position hydroxyl groups in dopamine with methoxy groups . This modification may alter the activity of dopamine, potentially influencing the symptoms of conditions like schizophrenia and Parkinson’s disease, where dopamine levels are often abnormal .

Biochemical Pathways

It is known that the compound is involved in the synthesis of various isoquinoline derivatives . These derivatives, such as bis-tetrahydroisoquinolines, are synthesized using a Bischler–Napieralski reaction .

Result of Action

It is reported to have some activity as a monoamine oxidase inhibitor , which could potentially influence the breakdown of monoamine neurotransmitters in the brain, including dopamine.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound naturally occurs in various species of cacti such as San Pedro and Peruvian Torch . The specific conditions in these environments may play a role in the compound’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the earliest syntheses of 3,4-Dimethoxyphenethylamine (hydrochloride) was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:

    3,4-Dimethoxybenzaldehyde (veratraldehyde): This is the starting material.

    3,4-Dimethoxycinnamic acid: Formed by the reaction of veratraldehyde with malonic acid.

    3,4-Dimethoxyphenylpropionic acid: Obtained by the reduction of 3,4-Dimethoxycinnamic acid.

    3,4-Dimethoxyphenylpropionamide: Formed by the reaction of 3,4-Dimethoxyphenylpropionic acid with ammonia.

    3,4-Dimethoxyphenethylamine: Obtained by the reduction of 3,4-Dimethoxyphenylpropionamide.

A much shorter synthesis was given by Shulgin and Shulgin, which involves fewer steps and is more efficient .

Industrial Production Methods

The industrial production of 3,4-Dimethoxyphenethylamine (hydrochloride) typically involves the same synthetic routes as described above, but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often purified by recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenethylamine (hydrochloride) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

3,4-Dimethoxyphenethylamine (hydrochloride) is similar to other compounds in the phenethylamine class, such as:

    Mescaline (3,4,5-trimethoxyphenethylamine): A naturally occurring psychedelic compound.

    3-Methoxytyramine: A metabolite of dopamine.

    2,5-Dimethoxy-4-methylamphetamine (DOM): A synthetic psychedelic compound.

Uniqueness

What sets 3,4-Dimethoxyphenethylamine (hydrochloride) apart is its specific substitution pattern (methoxy groups at the 3 and 4 positions) and its relatively simple synthesis compared to other similar compounds . This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOOTMZLCZPTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212904
Record name Homoveratrylamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-85-8
Record name Benzeneethanamine, 3,4-dimethoxy-, hydrochloride (1:1)
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Record name Homoveratrylamine hydrochloride
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Record name Homoveratrylamine hydrochloride
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Record name Homoveratrylamine hydrochloride
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Record name 2-(3,4-Dimethoxy-ph)-ethylamine, hydrochloride
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Record name DMPEA HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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